jc-1

Description

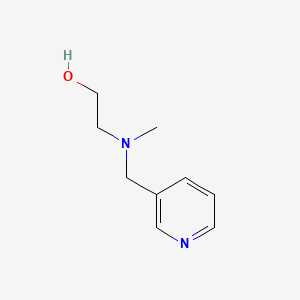

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

5,6-dichloro-2-[(E)-3-(5,6-dichloro-1,3-diethylbenzimidazol-3-ium-2-yl)prop-2-enylidene]-1,3-diethylbenzimidazole;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27Cl4N4.HI/c1-5-30-20-12-16(26)17(27)13-21(20)31(6-2)24(30)10-9-11-25-32(7-3)22-14-18(28)19(29)15-23(22)33(25)8-4;/h9-15H,5-8H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYNNIUVBDKICAX-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC(=C(C=C2[N+](=C1C=CC=C3N(C4=CC(=C(C=C4N3CC)Cl)Cl)CC)CC)Cl)Cl.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C2=CC(=C(C=C2[N+](=C1/C=C/C=C3N(C4=CC(=C(C=C4N3CC)Cl)Cl)CC)CC)Cl)Cl.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27Cl4IN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

652.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3520-43-2 | |

| Record name | 5,5′,6,6′-Tetrachloro-1,1′,3,3′-tetraethylbenzimidazolocarbocyanine iodide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3520-43-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | JC 1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003520432 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3520-43-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Core Principle: Visualizing Mitochondrial Health

An In-Depth Technical Guide to the Principle of JC-1 Staining

JC-1 (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide) is a lipophilic, cationic fluorescent dye used to measure mitochondrial membrane potential (ΔΨm), a critical indicator of cell health and a key event in early apoptosis.[1][2][3] The core principle of JC-1 staining lies in its unique ability to exist in two different states—monomers and aggregates—which emit fluorescence at distinct wavelengths, allowing for a ratiometric analysis of mitochondrial polarization.[4][5]

In healthy, non-apoptotic cells, the inner mitochondrial membrane maintains a high electrochemical gradient (a potential of approximately -140 mV). This strong negative charge drives the accumulation of the positively charged JC-1 dye inside the mitochondrial matrix. As the dye concentration increases within the energized mitochondria, it spontaneously forms complexes known as J-aggregates, which exhibit intense red to orange fluorescence (with an emission maximum around 590 nm).

Conversely, in apoptotic or metabolically stressed cells, the mitochondrial membrane potential collapses. Without the strong negative charge to drive its accumulation, JC-1 cannot concentrate within the mitochondria and remains in the cytoplasm in its monomeric form. These JC-1 monomers exhibit green fluorescence (with an emission maximum around 527-530 nm).

Therefore, the shift in fluorescence from red to green is a direct indicator of mitochondrial depolarization, a hallmark of early-stage apoptosis. The ratio of red to green fluorescence provides a semi-quantitative measure of the mitochondrial membrane potential, largely independent of factors like mitochondrial size or shape.

Caption: The mechanism of JC-1 dye in mitochondria.

Data Presentation: Quantifying Mitochondrial Depolarization

The ratiometric nature of JC-1 allows for robust quantification of changes in ΔΨm. Data is typically acquired via flow cytometry, fluorescence microscopy, or a fluorescence microplate reader. The ratio of red fluorescence (J-aggregates) to green fluorescence (monomers) is calculated to assess the degree of mitochondrial polarization. A decrease in this ratio signifies depolarization.

| Sample Condition | Treatment | Avg. Green Fluorescence Intensity (FL1) | Avg. Red Fluorescence Intensity (FL2) | Red/Green Ratio (FL2/FL1) | Interpretation |

| Negative Control | Vehicle (e.g., DMSO) | 150 | 3000 | 20.0 | Healthy cells with polarized mitochondria. |

| Experimental | Apoptosis Inducer (e.g., Staurosporine) | 800 | 1200 | 1.5 | Significant mitochondrial depolarization. |

| Positive Control | Uncoupler (e.g., 50 µM CCCP) | 1200 | 1300 | 1.08 | Complete collapse of mitochondrial membrane potential. |

Note: Values are representative and will vary based on cell type, instrument settings, and experimental conditions.

Experimental Protocols

A. Reagent Preparation

-

JC-1 Stock Solution: Dissolve JC-1 powder in high-quality, anhydrous dimethyl sulfoxide (DMSO) to create a stock solution, typically at a concentration of 2-10 mM.

-

Storage: Aliquot the stock solution into small, single-use volumes and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

-

JC-1 Working Solution: Immediately before use, dilute the JC-1 stock solution in a suitable buffer (e.g., PBS or cell culture medium) to a final working concentration. The optimal concentration varies by cell type but is typically in the range of 1-10 µM.

B. Staining Protocol for Suspension Cells (e.g., Jurkat)

-

Cell Culture: Culture cells to the desired density (e.g., 5 x 10^5 cells/mL).

-

Induce Apoptosis: Treat cells with the experimental compound or a positive control (like CCCP) for the desired duration. Include an untreated or vehicle-treated sample as a negative control.

-

Harvest: Centrifuge the cell suspension at 400 x g for 5 minutes and discard the supernatant.

-

Staining: Resuspend the cell pellet in pre-warmed culture medium containing the JC-1 working solution.

-

Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator, protected from light.

-

Wash: Centrifuge the cells at 400 x g for 5 minutes, discard the supernatant, and wash the cells twice with assay buffer or PBS to remove excess dye.

-

Resuspend: Resuspend the final cell pellet in an appropriate buffer for analysis.

-

Analysis: Proceed immediately to analysis by flow cytometry or fluorescence microscopy.

C. Data Acquisition

-

Flow Cytometry:

-

Excitation: Use a 488 nm argon laser for excitation.

-

Emission Detection: Detect green fluorescence (monomers) in the FL1 channel (typically ~527 nm, similar to FITC) and red fluorescence (J-aggregates) in the FL2 channel (~590 nm, similar to PE).

-

Compensation: Proper electronic compensation is critical to correct for the spectral overlap between the green and red emission signals. Analyze the data by plotting FL1 vs. FL2 to distinguish between healthy (high red, low green) and apoptotic (low red, high green) populations.

-

-

Fluorescence Microscopy:

-

Filters: Use a dual-bandpass filter to visualize both red and green fluorescence simultaneously. Alternatively, use standard filter sets for FITC (for green monomers) and TRITC/Rhodamine (for red aggregates).

-

Imaging: Acquire images of both green and red channels. Healthy cells will show punctate red staining within mitochondria, while apoptotic cells will exhibit diffuse green fluorescence throughout the cytoplasm.

-

Caption: A typical workflow for a JC-1 staining experiment.

Data Interpretation

The primary output of a JC-1 assay is the ratio of red to green fluorescence. This ratiometric approach provides a more reliable assessment than single-wavelength probes because it is less sensitive to variations in cell number, dye loading, or mitochondrial mass.

Caption: Interpreting the results of a JC-1 assay.

References

- 1. JC-1 Experiment Common Questions and Solutions [elabscience.com]

- 2. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 3. JC-1 staining: Significance and symbolism [wisdomlib.org]

- 4. Ratiometric high-resolution imaging of JC-1 fluorescence reveals the subcellular heterogeneity of astrocytic mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

JC-1 Dye: A Technical Guide to its Mechanism of Action and Application in Assessing Mitochondrial Health

For Researchers, Scientists, and Drug Development Professionals

Core Principle: Visualizing Mitochondrial Energetics

The 5,5',6,6'-tetrachloro-1,1',3,3'-tetraethylbenzimidazolylcarbocyanine iodide, or JC-1, is a lipophilic, cationic fluorescent dye used extensively for monitoring mitochondrial health.[1][2] Its core utility lies in its ability to differentially stain mitochondria with high and low membrane potential (ΔΨm), a critical indicator of cellular viability and a key event in the early stages of apoptosis.[3][4] In healthy, non-apoptotic cells, the electrochemical gradient across the mitochondrial membrane is high, causing the JC-1 dye to accumulate within the mitochondrial matrix.[1] At these high concentrations, JC-1 forms complexes known as J-aggregates, which emit a distinct red fluorescence. Conversely, in apoptotic or metabolically stressed cells, the mitochondrial membrane potential collapses, preventing the accumulation of JC-1. In this state, the dye remains in the cytoplasm as monomers, exhibiting green fluorescence. This shift from red to green fluorescence provides a ratiometric and thereby sensitive method to assess changes in mitochondrial membrane potential.

Mechanism of Action: From Monomers to J-Aggregates

JC-1 is a membrane-permeant dye that can readily cross the plasma membrane of live cells. Its cationic nature drives its accumulation in the mitochondria, which maintain a negative charge on the inner membrane relative to the cytoplasm.

-

In Healthy Cells (High ΔΨm): The strong negative charge inside the mitochondria facilitates the electrophoretic entry and accumulation of the positively charged JC-1 molecules. As the concentration of JC-1 within the mitochondrial matrix surpasses a certain threshold (aqueous solutions above 0.1 µM), the dye molecules self-assemble into J-aggregates. These aggregates possess unique photophysical properties, absorbing light at a longer wavelength and emitting red to orange fluorescence.

-

In Apoptotic or Unhealthy Cells (Low ΔΨm): A hallmark of early apoptosis is the disruption of the mitochondrial inner membrane, leading to a decrease or collapse of the membrane potential. This diminished negative charge is insufficient to drive the accumulation of JC-1 within the mitochondria. Consequently, the dye remains in the cytoplasm in its monomeric form, which emits green fluorescence.

This potential-dependent accumulation and fluorescence shift allow for both qualitative and quantitative assessments of mitochondrial health. The ratio of red to green fluorescence intensity is directly proportional to the mitochondrial membrane potential, providing a robust indicator of cellular well-being.

Quantitative Data Summary

The spectral properties of JC-1 are crucial for designing and interpreting experiments. The following table summarizes the key quantitative data for both the monomer and J-aggregate forms of the dye.

| Form | State | Excitation (nm) | Emission (nm) | Color | Location in Cell |

| Monomer | Low Mitochondrial Membrane Potential | ~510-514 | ~527-530 | Green | Cytoplasm |

| J-Aggregate | High Mitochondrial Membrane Potential | ~585 | ~590 | Red/Orange | Mitochondrial Matrix |

Data compiled from multiple sources.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of JC-1 action in relation to mitochondrial health and a typical experimental workflow for its use.

References

An In-depth Technical Guide to JC-1 Aggregate vs. Monomer Fluorescence for Mitochondrial Membrane Potential Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the JC-1 assay, a widely used method for monitoring mitochondrial health. We will delve into the core principles of JC-1 aggregate and monomer fluorescence, present detailed experimental protocols, and offer insights into data interpretation. This guide is designed to equip researchers, scientists, and drug development professionals with the knowledge to effectively utilize the JC-1 assay in their studies.

Introduction: The Role of Mitochondrial Membrane Potential in Cellular Health

The mitochondrial membrane potential (ΔΨm) is a critical parameter of mitochondrial function and serves as a key indicator of cell health.[1] This electrochemical gradient across the inner mitochondrial membrane is essential for ATP synthesis, reactive oxygen species (ROS) production, and calcium homeostasis.[1] A hallmark of early-stage apoptosis is the disruption and dissipation of the mitochondrial membrane potential.[2] Therefore, monitoring changes in ΔΨm provides a valuable tool for assessing cellular viability and investigating the mechanisms of drug-induced toxicity and various disease pathologies.

The lipophilic cationic fluorescent dye, 5,5',6,6'-tetrachloro-1,1',3,3'-tetraethylbenzimidazolylcarbocyanine iodide, commonly known as JC-1, is a widely used probe for measuring ΔΨm.[1] Its unique ratiometric properties allow for a qualitative and quantitative assessment of mitochondrial polarization.[3]

The Principle of JC-1 Fluorescence: Monomers vs. J-Aggregates

The JC-1 dye exhibits potential-dependent accumulation in mitochondria. In healthy cells with a high mitochondrial membrane potential, the dye concentrates within the mitochondrial matrix and forms complexes known as "J-aggregates," which emit an intense red fluorescence. Conversely, in apoptotic or unhealthy cells with a low ΔΨm, JC-1 cannot accumulate within the mitochondria and remains in the cytoplasm as monomers, which exhibit green fluorescence.

This shift in fluorescence from red to green is a direct indicator of mitochondrial depolarization. The ratio of red to green fluorescence is therefore directly proportional to the mitochondrial membrane potential and is largely independent of other factors like mitochondrial size, shape, and density. This ratiometric measurement provides a sensitive and reliable method for comparing the state of mitochondrial energization between different cell populations.

Below is a diagram illustrating the mechanism of JC-1 action.

Caption: Mechanism of JC-1 dye in response to mitochondrial membrane potential.

Quantitative Data Summary

For accurate and reproducible results, it is crucial to use the appropriate instrument settings for detecting JC-1 monomer and aggregate fluorescence. The following tables summarize the key quantitative parameters for JC-1 assays.

Table 1: Spectral Properties of JC-1

| Form | Excitation (nm) | Emission (nm) |

| Monomer | ~485 | ~529-535 |

| J-Aggregate | ~535-585 | ~590-595 |

Data compiled from multiple sources.

Table 2: Recommended JC-1 Working Concentrations

| Application | Recommended Concentration Range (µM) |

| Flow Cytometry | 1 - 5 |

| Fluorescence Microscopy | 1 - 10 |

| Microplate Reader | 1 - 10 |

Note: The optimal concentration may vary depending on the cell type and experimental conditions. It is recommended to perform a titration to determine the optimal concentration for your specific cell line.

Experimental Protocols

Detailed and consistent protocols are essential for reliable JC-1 analysis. Below are generalized protocols for the most common applications.

General Considerations

-

Cell Health: Ensure cells are healthy and in the logarithmic growth phase. High cell densities can lead to spontaneous apoptosis.

-

Live Cells Only: JC-1 staining is only effective on live cells as fixation disrupts the mitochondrial membrane potential.

-

Light Sensitivity: JC-1 is light-sensitive. All incubation steps should be performed in the dark to prevent photobleaching.

-

Positive Control: Always include a positive control for mitochondrial depolarization, such as using a protonophore like CCCP (carbonyl cyanide m-chlorophenyl hydrazone) or FCCP.

-

Immediate Analysis: Analyze samples immediately after staining, as the fluorescence signal can diminish over time.

Experimental Workflow

The following diagram outlines a typical workflow for a JC-1 experiment.

Caption: A generalized experimental workflow for the JC-1 assay.

Protocol for Flow Cytometry

-

Cell Preparation: Culture cells to the desired density and treat with the experimental compound. For suspension cells, pellet and resuspend in fresh media. For adherent cells, it is recommended to detach the cells before staining to ensure uniform dye exposure.

-

JC-1 Staining: Add JC-1 staining solution to the cell suspension at a final concentration of 1-5 µM.

-

Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator, protected from light.

-

Washing (Optional but Recommended): Centrifuge the cells and wash once with pre-warmed phosphate-buffered saline (PBS) or cell culture medium to remove excess dye.

-

Resuspension: Resuspend the cell pellet in an appropriate buffer for flow cytometry analysis.

-

Data Acquisition: Analyze the cells on a flow cytometer. Excite the cells with a 488 nm laser. Detect green fluorescence (monomers) in the FL1 channel (e.g., FITC filter) and red fluorescence (J-aggregates) in the FL2 channel (e.g., PE filter).

-

Data Analysis: Create a dot plot of red fluorescence versus green fluorescence. Healthy cells will exhibit high red and low green fluorescence, while apoptotic cells will show low red and high green fluorescence. Calculate the ratio of red to green fluorescence intensity to quantify the change in ΔΨm.

Protocol for Fluorescence Microscopy

-

Cell Seeding: Seed cells on glass coverslips or in imaging-compatible plates.

-

Treatment: Treat cells with the experimental compound as required.

-

JC-1 Staining: Remove the culture medium and add pre-warmed medium containing JC-1 at a final concentration of 1-10 µM.

-

Incubation: Incubate for 15-30 minutes at 37°C, protected from light.

-

Washing: Gently wash the cells once or twice with pre-warmed PBS or medium.

-

Imaging: Immediately image the cells using a fluorescence microscope equipped with filters for detecting both green (e.g., FITC) and red (e.g., TRITC or Rhodamine) fluorescence.

-

Image Analysis: Healthy cells will display punctate red mitochondrial staining, while apoptotic cells will exhibit diffuse green cytoplasmic fluorescence. The ratio of red to green fluorescence intensity can be quantified using image analysis software.

Protocol for Microplate Reader

-

Cell Seeding: Seed cells in a black, clear-bottom 96-well plate.

-

Treatment: Treat cells with the experimental compound.

-

JC-1 Staining: Remove the medium and add fresh medium containing JC-1 at a final concentration of 1-10 µM.

-

Incubation: Incubate for 15-30 minutes at 37°C in the dark.

-

Washing: Gently wash the wells with pre-warmed PBS.

-

Fluorescence Reading: Read the fluorescence intensity using a microplate reader. For JC-1 monomers, use an excitation of ~485 nm and an emission of ~535 nm. For J-aggregates, use an excitation of ~535 nm and an emission of ~595 nm.

-

Data Analysis: Calculate the ratio of red to green fluorescence for each well. A decrease in this ratio indicates mitochondrial depolarization.

Intrinsic Apoptosis Pathway and Mitochondrial Depolarization

The loss of mitochondrial membrane potential is a key event in the intrinsic pathway of apoptosis. This pathway is initiated by various intracellular stress signals, such as DNA damage or growth factor withdrawal. These signals lead to the activation of pro-apoptotic Bcl-2 family proteins, such as Bax and Bak, which translocate to the mitochondria. This results in the formation of pores in the outer mitochondrial membrane, leading to the dissipation of ΔΨm and the release of pro-apoptotic factors like cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9, the initiator caspase of the intrinsic pathway. Caspase-9, in turn, activates executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell.

The following diagram illustrates the central role of mitochondrial membrane potential depolarization in the intrinsic apoptosis pathway.

Caption: The intrinsic apoptosis pathway highlighting mitochondrial depolarization.

Troubleshooting

Table 3: Common Issues and Solutions in JC-1 Assays

| Issue | Possible Cause(s) | Recommended Solution(s) |

| Weak or No Staining | - Cells are not viable (fixed or dead).- JC-1 concentration is too low.- Insufficient incubation time. | - Use only live, healthy cells.- Optimize JC-1 concentration through titration.- Increase incubation time (up to 60 minutes). |

| High Green Fluorescence in Control Cells | - Cells are unhealthy or stressed.- Cell density is too high.- Phototoxicity from imaging. | - Use healthy, low-passage cells.- Seed cells at a lower density.- Minimize light exposure during staining and imaging. |

| JC-1 Precipitation in Staining Solution | - Improper dissolution of JC-1 stock.- JC-1 is not fully warmed to room temperature before use. | - Vortex the JC-1 stock solution thoroughly before dilution.- Ensure the JC-1 stock is at room temperature before preparing the working solution. |

| High Background Fluorescence | - Incomplete removal of excess JC-1 dye. | - Include a washing step after incubation. |

Conclusion

The JC-1 assay is a powerful and versatile tool for assessing mitochondrial health and detecting early apoptotic events. By understanding the principles of JC-1 monomer and aggregate fluorescence, adhering to optimized experimental protocols, and correctly interpreting the ratiometric data, researchers can gain valuable insights into the roles of mitochondria in cellular function, disease, and drug response. This guide provides a solid foundation for the successful implementation of the JC-1 assay in a research or drug development setting.

References

An In-depth Technical Guide to JC-1: Structure, Properties, and Experimental Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

JC-1 (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide) is a lipophilic, cationic fluorescent dye widely utilized in life sciences research to probe mitochondrial health.[1][2] Its unique ability to differentially fluoresce in response to changes in mitochondrial membrane potential (ΔΨm) makes it an invaluable tool for studying apoptosis, mitochondrial dysfunction, and cellular bioenergetics.[1][3] This technical guide provides a comprehensive overview of the chemical structure and properties of JC-1, its mechanism of action, and detailed protocols for its application in assessing mitochondrial membrane potential.

Chemical Structure and Properties

JC-1 is a carbocyanine dye with a complex chemical structure that dictates its fluorescent properties.[4] Key identifiers and physicochemical properties are summarized in the tables below for easy reference.

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 5,6-dichloro-2-[(E)-3-(5,6-dichloro-1,3-diethylbenzimidazol-3-ium-2-yl)prop-2-enylidene]-1,3-diethylbenzimidazole;iodide |

| Synonyms | CBIC2, NK 1420 |

| CAS Number | 3520-43-2 |

| Molecular Formula | C25H27Cl4IN4 |

| Molecular Weight | 652.23 g/mol |

| Canonical SMILES | CCN1C2=CC(=C(C=C2--INVALID-LINK--CC)Cl)Cl.[I-] |

| InChI Key | FYNNIUVBDKICAX-UHFFFAOYSA-M |

Physicochemical and Spectral Properties

| Property | Value |

| Form | Solid |

| Color | Red-orange |

| Solubility | Soluble in DMSO (up to 25 mM) and dimethylformamide (DMF); sparingly soluble in aqueous solutions. |

| Storage | Store at -20°C, protected from light. |

| Purity | Typically >95% (HPLC) |

| Spectral Properties | See table below. |

Spectral Characteristics

| Form | Excitation Maximum | Emission Maximum | Fluorescence Color |

| Monomer | ~485-514 nm | ~527-535 nm | Green |

| J-aggregates | ~585 nm | ~590-596 nm | Red/Orange |

Mechanism of Action

The utility of JC-1 as a mitochondrial membrane potential probe lies in its potential-dependent accumulation in mitochondria and subsequent formation of "J-aggregates". In healthy cells with a high mitochondrial membrane potential (typically -150 to -170 mV), the cationic JC-1 dye is driven into the negatively charged mitochondrial matrix. As the concentration of JC-1 within the mitochondria increases, it self-assembles into J-aggregates, which exhibit a distinct red to orange fluorescence.

Conversely, in apoptotic or metabolically stressed cells, the mitochondrial membrane potential collapses. This depolarization prevents the accumulation of JC-1 within the mitochondria. Consequently, JC-1 remains in the cytoplasm in its monomeric form, which emits a green fluorescence. The ratio of red to green fluorescence, therefore, provides a ratiometric readout of the mitochondrial membrane potential, allowing for a qualitative and semi-quantitative assessment of mitochondrial health. A decrease in the red/green fluorescence intensity ratio is indicative of mitochondrial depolarization, a key event in the early stages of apoptosis.

Experimental Protocols

The following are generalized protocols for the use of JC-1 in cultured cells. It is crucial to optimize parameters such as cell density, JC-1 concentration, and incubation time for each specific cell type and experimental condition.

Preparation of Reagents

-

JC-1 Stock Solution: Prepare a 1 to 5 mg/mL stock solution of JC-1 in high-quality, anhydrous DMSO. Aliquot and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

-

JC-1 Staining Solution: On the day of the experiment, thaw an aliquot of the JC-1 stock solution at room temperature. Dilute the stock solution to a final working concentration of 1-10 µM in pre-warmed cell culture medium or a suitable buffer (e.g., PBS). The optimal concentration should be determined empirically. It is important to mix the solution thoroughly to ensure the dye is fully dissolved.

-

Positive Control (Optional but Recommended): Prepare a stock solution of a mitochondrial membrane potential uncoupler, such as Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) or Carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone (FCCP), in DMSO. A typical working concentration for inducing mitochondrial depolarization is 10-50 µM.

Staining Protocol for Adherent Cells

-

Cell Seeding: Seed adherent cells in a suitable culture vessel (e.g., 96-well black-walled plate for plate reader analysis, chamber slides for microscopy) at a density that will result in 50-80% confluency on the day of the experiment. Allow cells to adhere and grow overnight.

-

Induce Apoptosis (if applicable): Treat cells with the experimental compound(s) to induce apoptosis for the desired duration. Include untreated and vehicle-treated controls. For a positive control, treat a separate set of cells with an uncoupler like CCCP for 15-30 minutes.

-

Staining: Remove the culture medium and wash the cells once with pre-warmed PBS or serum-free medium. Add the JC-1 staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator, protected from light.

-

Washing: After incubation, remove the staining solution and wash the cells twice with pre-warmed PBS or culture medium to remove excess dye.

-

Analysis: Add fresh, pre-warmed culture medium or PBS to the cells and immediately analyze using a fluorescence microscope, flow cytometer, or fluorescence plate reader.

Staining Protocol for Suspension Cells

-

Cell Culture and Treatment: Culture suspension cells to the desired density (typically not exceeding 1 x 10^6 cells/mL to avoid spontaneous apoptosis). Treat cells with experimental compounds as described for adherent cells.

-

Cell Collection: Transfer the required number of cells (e.g., 0.5-1 x 10^6 cells per sample) to a centrifuge tube.

-

Staining: Centrifuge the cells at 400 x g for 5 minutes, discard the supernatant, and resuspend the cell pellet in the JC-1 staining solution. Incubate for 15-30 minutes at 37°C, protected from light.

-

Washing: After incubation, add 2 mL of pre-warmed PBS or culture medium, centrifuge at 400 x g for 5 minutes, and discard the supernatant. Repeat the wash step.

-

Resuspension and Analysis: Resuspend the final cell pellet in a suitable volume of fresh culture medium or buffer for analysis by flow cytometry or fluorescence microscopy.

Data Analysis and Interpretation

The method of data analysis will depend on the instrumentation used.

-

Fluorescence Microscopy: In healthy cells, mitochondria will appear as distinct red/orange fluorescent organelles. In apoptotic cells, the mitochondrial fluorescence will shift to green, and a diffuse green fluorescence may be observed throughout the cytoplasm. The ratio of red to green fluorescence can be qualitatively assessed or semi-quantitatively measured using image analysis software.

-

Flow Cytometry: Cells are typically excited with a 488 nm laser. The green fluorescence of JC-1 monomers is detected in the FL1 channel (e.g., FITC channel), while the red fluorescence of J-aggregates is detected in the FL2 channel (e.g., PE channel). A shift in the cell population from the upper-left quadrant (high red, low green) to the lower-right quadrant (low red, high green) on a dot plot indicates mitochondrial depolarization.

-

Fluorescence Plate Reader: The fluorescence intensity is measured at two different wavelength pairs: one for the green monomers (Ex/Em ~485/535 nm) and one for the red J-aggregates (Ex/Em ~540/590 nm). The ratio of the red to green fluorescence intensity is calculated for each well. A decrease in this ratio indicates a loss of mitochondrial membrane potential.

Considerations and Potential Artifacts

-

Photostability: JC-1 is light-sensitive, and prolonged exposure to excitation light can cause photobleaching and potentially generate reactive oxygen species, which can themselves affect mitochondrial health. All staining and analysis steps should be performed with minimal light exposure.

-

P-glycoprotein (P-gp) Substrate: JC-1 is a substrate for the multidrug resistance transporter P-glycoprotein (P-gp/MDR1). In cells that overexpress P-gp, JC-1 may be actively extruded from the cell, leading to a false-positive signal of mitochondrial depolarization.

-

Solubility: JC-1 has poor aqueous solubility and can precipitate in the staining solution, leading to fluorescent artifacts. Ensure the dye is fully dissolved in DMSO before diluting it into aqueous media.

-

Cell Type Variability: The optimal staining conditions and the magnitude of the red/green fluorescence ratio can vary significantly between different cell types. It is essential to optimize the protocol for each cell line.

-

Fixation: JC-1 staining is intended for live cells. Fixation will disrupt the mitochondrial membrane potential and is not compatible with this assay.

Conclusion

JC-1 is a powerful and widely used tool for the ratiometric measurement of mitochondrial membrane potential. Its distinct fluorescence shift from red to green upon mitochondrial depolarization provides a sensitive and reliable method for assessing mitochondrial health and detecting early events in apoptosis. By understanding its chemical properties, mechanism of action, and by following carefully optimized experimental protocols, researchers can effectively utilize JC-1 to gain valuable insights into a wide range of biological processes and to evaluate the mitochondrial toxicity of novel therapeutic agents.

References

- 1. apexbt.com [apexbt.com]

- 2. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 3. JC-1 Mitochondrial Membrane Potential Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 4. JC-1 | Mitochondrial Membrane Dye [stressmarq.com]

JC-1: A Technical Guide to Monitoring Mitochondrial Membrane Potential

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the fluorescent probe JC-1, a vital tool for assessing mitochondrial health. We will delve into its core principles, spectral properties, and provide detailed experimental protocols for its application in various research settings.

The Principle of JC-1 Action

JC-1 (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide) is a lipophilic, cationic dye that is widely utilized to measure the mitochondrial membrane potential (ΔΨm), a key indicator of cellular health and apoptosis.[1][2] The dye's unique ratiometric properties allow for a qualitative and quantitative assessment of ΔΨm. In healthy, non-apoptotic cells with a high mitochondrial membrane potential, JC-1 accumulates within the mitochondrial matrix and forms complexes known as J-aggregates, which emit an intense red fluorescence.[2][3] Conversely, in unhealthy or apoptotic cells with a low ΔΨm, JC-1 fails to accumulate within the mitochondria and remains in the cytoplasm in its monomeric form, which exhibits green fluorescence.[2] Consequently, a shift from red to green fluorescence is indicative of mitochondrial depolarization, an early hallmark of apoptosis.

Spectral Properties of JC-1

The ratiometric nature of JC-1 is dependent on its distinct fluorescence spectra in its monomeric and aggregated states. The following table summarizes the key excitation and emission wavelengths for both forms, providing a guide for instrument setup.

| Fluorescent Form | Excitation Maximum (nm) | Emission Maximum (nm) | Emitted Color |

| JC-1 Monomer | ~485 - 514 | ~527 - 530 | Green |

| J-Aggregates | ~585 | ~590 - 595 | Red/Orange |

Note: Optimal excitation and emission settings may vary slightly depending on the instrument and filter sets used. It is recommended to consult your instrument's specifications.

Experimental Protocols

JC-1 can be utilized across various platforms, including fluorescence microscopy, flow cytometry, and microplate readers. Below are detailed protocols for each application.

Reagent Preparation

-

JC-1 Stock Solution: Prepare a 1-5 mg/mL stock solution of JC-1 in anhydrous dimethyl sulfoxide (DMSO). For example, to make a 200 µM stock solution, dissolve one vial of JC-1 powder (lyophilized) in the appropriate volume of DMSO. Mix thoroughly until all the powder is dissolved.

-

Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.

-

Working Solution: Immediately before use, dilute the JC-1 stock solution to the desired final concentration (typically 1-10 µM) in pre-warmed cell culture medium or an appropriate buffer. The optimal concentration may vary depending on the cell type and experimental conditions and should be determined empirically.

Staining Protocol for Fluorescence Microscopy

This protocol is suitable for adherent cells grown on coverslips or in chamber slides.

-

Cell Culture: Seed cells on coverslips or chamber slides and culture until they reach the desired confluency.

-

Treatment: Treat cells with the experimental compound(s) as required. Include appropriate positive (e.g., using a mitochondrial uncoupler like CCCP) and negative controls.

-

Staining: Remove the culture medium and add the pre-warmed JC-1 working solution to the cells.

-

Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator, protected from light.

-

Washing (Optional): The cells can be washed once with pre-warmed phosphate-buffered saline (PBS) or culture medium to remove excess dye.

-

Imaging: Mount the coverslip on a slide with a drop of PBS or imaging buffer. Observe the cells immediately under a fluorescence microscope equipped with filters for detecting both green (e.g., FITC filter set) and red (e.g., TRITC or Texas Red filter set) fluorescence. In healthy cells, mitochondria will appear red due to the presence of J-aggregates, while in apoptotic cells, the fluorescence will be predominantly green.

Staining Protocol for Flow Cytometry

This protocol is designed for suspension cells or adherent cells that have been detached.

-

Cell Preparation: Prepare a single-cell suspension at a concentration of approximately 1 x 10^6 cells/mL in pre-warmed culture medium or PBS.

-

Treatment: Treat cells with the experimental compound(s) as required.

-

Staining: Add the JC-1 working solution to the cell suspension to achieve the desired final concentration (typically 2 µM).

-

Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator, protected from light.

-

Washing: Centrifuge the cells at 400 x g for 5 minutes, discard the supernatant, and resuspend the cell pellet in 0.5 mL of PBS or flow cytometry buffer. An optional second wash step can be performed.

-

Analysis: Analyze the cells immediately on a flow cytometer equipped with a 488 nm excitation laser. Detect the green fluorescence of JC-1 monomers in the FL1 channel (e.g., 530/30 nm filter) and the red fluorescence of J-aggregates in the FL2 channel (e.g., 585/42 nm filter). A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.

Staining Protocol for Microplate Reader

This protocol is suitable for high-throughput screening of mitochondrial membrane potential.

-

Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at an appropriate density.

-

Treatment: Treat cells with the experimental compound(s) as required.

-

Staining: Remove the culture medium and add 100 µL of the pre-warmed JC-1 working solution to each well.

-

Incubation: Incubate the plate for 15-30 minutes at 37°C in a CO2 incubator, protected from light.

-

Washing: Aspirate the staining solution and wash the cells once with 100 µL of pre-warmed assay buffer or PBS.

-

Reading: Add 100 µL of assay buffer to each well and immediately read the fluorescence using a microplate reader.

-

JC-1 Monomers (Green): Excitation ~485 nm, Emission ~535 nm.

-

J-Aggregates (Red): Excitation ~535 nm, Emission ~595 nm.

-

-

Data Analysis: The ratio of red to green fluorescence intensity is calculated to determine the change in mitochondrial membrane potential.

Important Considerations

-

Light Sensitivity: JC-1 is light-sensitive; therefore, all steps involving the dye should be performed in the dark or with minimal light exposure.

-

Cell Health: JC-1 staining is only effective on live cells. The assay will not work on fixed cells.

-

Optimization: The optimal staining concentration of JC-1 and incubation time can vary between different cell types. It is crucial to optimize these parameters for each new cell line or experimental condition.

-

Controls: Always include appropriate controls in your experiments. A positive control for mitochondrial depolarization can be achieved by treating cells with an uncoupling agent like CCCP (Carbonyl cyanide m-chlorophenyl hydrazone). A negative control of untreated cells should also be included.

References

An In-depth Technical Guide to the Core Principles of JC-1 in Flow Cytometry

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles of the JC-1 assay in flow cytometry for monitoring mitochondrial membrane potential (ΔΨm). It is designed to equip researchers, scientists, and professionals in drug development with the necessary knowledge to effectively utilize this powerful technique.

Core Principles of JC-1 and Mitochondrial Health

The mitochondrion, a vital organelle, plays a central role in cellular bioenergetics and apoptosis. A key indicator of mitochondrial function and overall cell health is the mitochondrial membrane potential (ΔΨm). The JC-1 assay is a widely used fluorescence-based method to assess ΔΨm.[1][2]

JC-1 (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide) is a lipophilic, cationic fluorescent dye that exhibits a unique potential-dependent accumulation in mitochondria.[2][3] This property allows for a ratiometric analysis of mitochondrial health. In healthy cells with a high ΔΨm, JC-1 readily enters the mitochondria and, at high concentrations, forms complexes known as J-aggregates, which emit a red to orange fluorescence.[4] Conversely, in apoptotic or unhealthy cells with a low ΔΨm, JC-1 cannot accumulate within the mitochondria and remains in the cytoplasm as monomers, which exhibit green fluorescence. Consequently, a decrease in the red/green fluorescence intensity ratio is indicative of mitochondrial depolarization, a hallmark of early-stage apoptosis.

The ratiometric nature of the JC-1 assay provides a distinct advantage over other single-component dyes, as the ratio of red to green fluorescence is dependent on the membrane potential and not on factors like mitochondrial size, shape, or density. This allows for more robust and comparative measurements of ΔΨm.

Quantitative Data Presentation

The following table summarizes the key quantitative parameters for the JC-1 assay in flow cytometry.

| Parameter | JC-1 Monomer (Low ΔΨm) | J-Aggregates (High ΔΨm) |

| Excitation Maximum | ~514 nm | ~585 nm |

| Emission Maximum | ~527-529 nm | ~590 nm |

| Typical Flow Cytometer Laser | 488 nm Argon laser | 488 nm Argon laser |

| Flow Cytometer Emission Channel | FL1 (FITC channel) | FL2 (PE channel) |

| Appearance | Green Fluorescence | Red/Orange Fluorescence |

Experimental Protocols

A generalized experimental protocol for using JC-1 in flow cytometry is provided below. It is important to note that optimal conditions, such as cell density and JC-1 concentration, may vary depending on the cell type and experimental setup and should be determined empirically.

Materials:

-

Cells of interest (suspension or adherent)

-

JC-1 dye

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS) or other suitable buffer

-

Cell culture medium

-

FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) or CCCP (carbonyl cyanide m-chlorophenyl hydrazone) as a positive control for depolarization.

-

Flow cytometer

Staining Protocol for Suspension Cells:

-

Culture cells to the desired density, typically around 1 x 10^6 cells/mL.

-

Induce apoptosis or treat cells with the compound of interest according to your experimental design. Include an untreated negative control and a positive control.

-

For the positive control, treat cells with an uncoupling agent like FCCP (e.g., 5-50 µM for 15-30 minutes) or CCCP to induce mitochondrial depolarization.

-

Harvest the cells by centrifugation (e.g., 400 x g for 5 minutes).

-

Wash the cells once with warm PBS or cell culture medium.

-

Resuspend the cell pellet in warm medium or buffer.

-

Prepare a JC-1 staining solution. A final concentration of 2 µM is often a good starting point.

-

Add the JC-1 staining solution to the cell suspension and incubate for 15-30 minutes at 37°C in a CO2 incubator, protected from light.

-

(Optional) Wash the cells once with warm PBS to remove excess dye.

-

Resuspend the cells in an appropriate buffer for flow cytometry analysis (e.g., 500 µL of PBS).

-

Analyze the cells immediately on a flow cytometer.

Staining Protocol for Adherent Cells:

-

Culture adherent cells in appropriate culture vessels until they reach the desired confluency (e.g., <80%).

-

Treat the cells as described in the suspension cell protocol.

-

Prepare the JC-1 staining solution and add it to the culture medium.

-

Incubate for 15-30 minutes at 37°C, protected from light.

-

Gently detach the cells using trypsin or a cell scraper.

-

Proceed with the washing and resuspension steps as described for suspension cells before flow cytometry analysis.

Flow Cytometry Analysis:

-

Excite the cells using a 488 nm laser.

-

Detect the green fluorescence of JC-1 monomers in the FL1 channel (typically around 530 nm).

-

Detect the red fluorescence of J-aggregates in the FL2 channel (typically around 590 nm).

-

Set up appropriate compensation to correct for spectral overlap between the green and red channels.

-

Analyze the data by plotting FL1 versus FL2. Healthy cells will show high red and green fluorescence, while apoptotic cells will exhibit a shift towards higher green and lower red fluorescence. The ratio of red to green fluorescence intensity is used to quantify the change in ΔΨm.

Visualizations

Signaling Pathway: Apoptosis Induction and Mitochondrial Depolarization

Caption: Apoptosis signaling pathway leading to mitochondrial depolarization.

Experimental Workflow: JC-1 Assay for Flow Cytometry

Caption: A typical experimental workflow for the JC-1 assay.

Logical Relationship: JC-1 Mechanism of Action

Caption: The mechanism of JC-1 fluorescence in healthy vs. apoptotic cells.

References

- 1. JC-1 Mitochondrial Membrane Potential Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 2. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 3. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 4. JC-1 Dye for Mitochondrial Membrane Potential | Thermo Fisher Scientific - HK [thermofisher.com]

Methodological & Application

Application Notes: JC-1 Staining Protocol for Adherent Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

The mitochondrial membrane potential (ΔΨm) is a critical indicator of mitochondrial health and overall cellular viability. A common method for monitoring ΔΨm is through the use of the lipophilic cationic fluorescent dye, 5,5',6,6'-tetrachloro-1,1',3,3'-tetraethylbenzimidazolylcarbocyanine iodide, commonly known as JC-1.[1][2][3][4] In healthy, non-apoptotic cells, the high mitochondrial membrane potential promotes the accumulation of JC-1 within the mitochondria, leading to the formation of "J-aggregates" that emit an intense red fluorescence.[2] Conversely, in apoptotic or metabolically stressed cells, the mitochondrial membrane potential collapses. This prevents the accumulation of JC-1, which then remains in the cytoplasm in its monomeric form, exhibiting green fluorescence. Consequently, the ratio of red to green fluorescence provides a sensitive measure of the mitochondrial membrane potential. A decrease in this ratio is indicative of mitochondrial depolarization, a key event in the early stages of apoptosis.

Principle of JC-1 Staining

The JC-1 assay leverages the dye's unique ability to differentially stain mitochondria based on their membrane potential.

-

Healthy Cells (High ΔΨm): JC-1 accumulates in the mitochondria, forming J-aggregates that fluoresce red/orange.

-

Unhealthy/Apoptotic Cells (Low ΔΨm): JC-1 cannot accumulate in the mitochondria and remains as monomers in the cytoplasm, fluorescing green.

This potential-dependent shift allows for both qualitative visualization and quantitative analysis of mitochondrial health.

Principle of JC-1 mitochondrial membrane potential sensing.

Data Presentation

The change in mitochondrial membrane potential can be quantified by measuring the fluorescence intensities of both the JC-1 aggregates and monomers. The ratio of red to green fluorescence is calculated to represent the level of mitochondrial polarization.

| Cell State | Mitochondrial Potential (ΔΨm) | JC-1 Form | Red Fluorescence (J-aggregates) | Green Fluorescence (Monomers) | Red/Green Ratio |

| Healthy | High | Aggregates | High | Low | High |

| Apoptotic/Unhealthy | Low / Collapsed | Monomers | Low | High | Low |

Fluorescence Detection Settings:

| JC-1 Form | Excitation (nm) | Emission (nm) |

| Monomers (Green) | ~485 | ~527-535 |

| J-Aggregates (Red) | ~535-585 | ~590-595 |

Note: Optimal excitation and emission wavelengths can vary slightly between different instruments and filter sets. It is recommended to use standard filter sets for FITC (for green monomers) and TRITC/Rhodamine (for red aggregates).

Experimental Protocol: Staining Adherent Cells

This protocol is designed for staining adherent cells cultured in multi-well plates or on coverslips for analysis by fluorescence microscopy or a microplate reader.

Materials and Reagents

-

JC-1 Dye Stock Solution (e.g., 1.5 mM in DMSO)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free

-

Complete cell culture medium (phenol red-free medium is recommended for fluorescence assays)

-

Black, clear-bottom 96-well plates suitable for cell culture and fluorescence measurements

-

Adherent cells of interest

-

Positive control compound (e.g., FCCP or CCCP to depolarize mitochondria)

-

Fluorescence microscope or microplate reader with appropriate filters

Protocol Steps

Experimental workflow for JC-1 staining of adherent cells.

-

Cell Seeding:

-

Seed adherent cells in a black, clear-bottom 96-well plate at a density that will ensure they are approximately 80% confluent at the time of the assay. For example, seed 1.5 x 10^4 cells per well.

-

Culture overnight in a 37°C incubator with 5% CO2 to allow for cell attachment.

-

-

Cell Treatment:

-

Treat cells with your experimental compounds for the desired period.

-

Include a negative control (vehicle-treated cells) and a positive control for mitochondrial depolarization. A typical positive control is the uncoupler FCCP (carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone) at a final concentration of 50-100 µM for 10-30 minutes.

-

-

Preparation of JC-1 Staining Solution:

-

Important: JC-1 has low solubility in aqueous solutions and can form aggregates. To minimize this, prepare the staining solution immediately before use.

-

Warm the required volume of cell culture medium (phenol red-free is recommended) or PBS to 37°C.

-

Prepare a working stock of JC-1 at a concentration of 1-10 µM. The optimal concentration depends on the cell type and should be determined empirically.

-

To prepare the working solution, pipette the required volume of the JC-1 stock into an empty tube first, then add the pre-warmed medium and vortex immediately to ensure even dispersion.

-

-

Staining Procedure:

-

After treatment, gently aspirate the culture medium from the wells.

-

Wash the cells once with pre-warmed PBS.

-

Add 100 µL/well of the freshly prepared JC-1 staining solution.

-

Incubate the plate for 15-30 minutes at 37°C in a CO2 incubator, protected from light.

-

-

Washing and Imaging:

-

Aspirate the JC-1 staining solution.

-

Gently wash the cells once or twice with pre-warmed culture medium or buffer to remove any extracellular dye aggregates.

-

Add 100 µL of fresh, pre-warmed medium or buffer to each well.

-

Analyze the plate immediately on a fluorescence microscope or plate reader. Do not allow the wells to dry out.

-

Troubleshooting

| Problem | Possible Cause | Solution |

| Weak or No Staining | JC-1 concentration is too low. | Optimize the JC-1 concentration for your specific cell type (recommended range is 1-10 µM). |

| Staining time is too short. | Increase the incubation time (up to 30 minutes). | |

| Cells are not viable. | Ensure you are using healthy, viable cells. JC-1 staining requires live cells. | |

| High Green Fluorescence in Control Cells | Cells are unhealthy or stressed. | Ensure optimal cell culture conditions. Do not let cells become over-confluent. |

| JC-1 concentration is too high, leading to cytoplasmic monomer signal. | Decrease the JC-1 concentration. | |

| Phototoxicity from imaging. | Minimize exposure to excitation light during image acquisition. | |

| Precipitate in Staining Solution | Poor solubility of JC-1 in aqueous buffer. | Prepare the staining solution immediately before use. Add JC-1 stock to an empty tube before adding pre-warmed buffer and vortex immediately. Consider a brief centrifugation of the working solution to pellet insoluble particles. |

| Cells Detach During Staining/Washing | Washing steps are too harsh. | Be gentle during aspiration and addition of liquids. |

| Cytotoxicity from treatment or staining solution. | Check the toxicity of your compound. Ensure the DMSO concentration from the JC-1 stock is not too high. |

References

- 1. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 3. JC-1 Mitochondrial Membrane Potential Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 4. ANALYSIS OF MITOCHONDRIAL MEMBRANE POTENTIAL (Dy) [cyto.purdue.edu]

Application Notes: Measuring Mitochondrial Membrane Potential in Suspension Cells Using JC-1

Introduction

The measurement of mitochondrial membrane potential (ΔΨm) is a critical indicator of cell health and a key hallmark of early-stage apoptosis.[1][2] The lipophilic cationic dye, JC-1 (5,5’,6,6’-tetrachloro-1,1’,3,3’-tetraethylbenzimidazolylcarbocyanine iodide), is a widely used fluorescent probe for this purpose due to its ratiometric properties.[1][3] In healthy, non-apoptotic cells, the high negative charge of the mitochondrial membrane drives the accumulation of JC-1 within the mitochondrial matrix.[1] At these high concentrations, JC-1 forms complexes known as "J-aggregates," which exhibit intense red fluorescence. Conversely, in apoptotic or metabolically stressed cells, the collapse of the mitochondrial membrane potential prevents the accumulation of JC-1. The dye then remains in the cytoplasm in its monomeric form, which emits green fluorescence. Consequently, a shift in fluorescence from red to green is indicative of mitochondrial depolarization and often an early event in the apoptotic cascade. The ratio of red to green fluorescence is dependent only on the membrane potential and not on other factors like mitochondrial size or shape, allowing for comparative measurements.

Principle of Detection

The JC-1 assay allows for both qualitative and quantitative assessment of mitochondrial health. Healthy cells with polarized mitochondria will exhibit both red and green fluorescence, as the dye accumulates as J-aggregates in the mitochondria (red) and exists as monomers in the cytoplasm (green). Apoptotic cells, having lost their mitochondrial membrane potential, will show primarily green fluorescence. The health of the cell population can be assessed by calculating the ratio of red to green fluorescence intensity; a decrease in this ratio signifies a loss of ΔΨm and a potential shift towards apoptosis.

This analysis can be performed using several common laboratory instruments, including a flow cytometer, fluorescence microscope, or a fluorescence microplate reader.

Key Experimental Parameters and Reagents

A summary of the spectral properties and typical experimental conditions for using JC-1 with suspension cells is provided below.

Table 1: JC-1 Spectral Properties

| Form | Excitation (Max) | Emission (Max) | Color | Location in Cell |

| J-aggregates | ~585 nm | ~590 nm | Red/Orange | Mitochondria (High ΔΨm) |

| Monomers | ~510-514 nm | ~527-529 nm | Green | Cytoplasm (Low ΔΨm) |

Table 2: Recommended Reagent Concentrations and Incubation Parameters

| Parameter | Recommended Value | Notes |

| Cell Density | ≤ 1 x 10⁶ cells/mL | Optimal density should be determined for each cell line. |

| JC-1 Working Concentration | 1 - 10 µM | 2 µM is a common starting point for flow cytometry. |

| Positive Control (CCCP/FCCP) | 5 - 50 µM | Induces rapid depolarization of mitochondria. |

| Staining Incubation Time | 15 - 30 minutes | |

| Staining Incubation Temp. | 37°C in a CO₂ incubator | |

| Centrifugation | 400 x g for 5 minutes | For pelleting and washing suspension cells. |

Visualization of JC-1 Mechanism and Workflow

The following diagrams illustrate the principle of JC-1 staining and the general experimental workflow for suspension cells.

Caption: Mechanism of JC-1 dye in healthy vs. apoptotic cells.

Caption: General experimental workflow for JC-1 staining of suspension cells.

Experimental Protocols

Important Pre-Protocol Considerations:

-

Light Sensitivity: JC-1 is light-sensitive. Protect the stock solution and stained cells from light at all times.

-

Live Cells Required: This assay must be performed on live cells. Do not fix cells before or after staining, as fixation kills the cells and will disrupt the results.

-

Immediate Analysis: Analyze samples as soon as possible (ideally within 30 minutes) after staining is complete. Signal can decrease over time as the dye may leach out of the cells.

-

Reagent Preparation: JC-1 has low aqueous solubility. To prepare the working solution, pipette the DMSO stock into an empty tube first, then add pre-warmed (37°C) culture medium or buffer and vortex immediately to ensure even dispersion and prevent aggregation.

Protocol 1: Analysis by Flow Cytometry

This method provides quantitative data on ΔΨm at the single-cell level.

A. Reagent Preparation

-

Assay Buffer (Optional): Prepare 1X Assay Buffer by diluting a 10X stock with deionized water. Alternatively, pre-warmed cell culture medium or PBS can be used for staining and washing steps.

-

JC-1 Staining Solution: Immediately before use, prepare a 1X JC-1 working solution (e.g., 2 µM) by diluting the DMSO stock into pre-warmed (37°C) cell culture medium or assay buffer. Vortex immediately.

-

Positive Control (Optional but Recommended): Prepare a working solution of a mitochondrial depolarizing agent like CCCP (e.g., 50 µM final concentration) in culture medium.

B. Staining Procedure

-

Culture cells to the desired density (not to exceed 1 x 10⁶ cells/mL) and induce apoptosis according to your experimental design. Include untreated (negative) and vehicle-only controls.

-

For a positive control, treat a sample of healthy cells with the CCCP working solution for 5-30 minutes at 37°C.

-

Transfer approximately 0.5 mL of cell suspension (e.g., 0.5 x 10⁶ cells) to a flow cytometry tube.

-

Pellet the cells by centrifugation at 400 x g for 5 minutes at room temperature.

-

Carefully remove the supernatant.

-

Resuspend the cell pellet in 0.5 mL of the freshly prepared 1X JC-1 Staining Solution.

-

Incubate the cells for 15-30 minutes in a 37°C, 5% CO₂ incubator, protected from light.

-

Pellet the cells by centrifugation at 400 x g for 5 minutes.

-

Remove the supernatant and wash the cells by resuspending the pellet in 2 mL of 1X Assay Buffer or PBS. Centrifuge again at 400 x g for 5 minutes and discard the supernatant. Repeat the wash step once.

-

Resuspend the final cell pellet in 0.5 mL of 1X Assay Buffer or PBS. Keep samples on ice and protected from light until analysis.

-

Analyze immediately by flow cytometry.

C. Flow Cytometry Analysis

-

Excitation: Use a 488 nm argon laser.

-

Emission Detection:

-

Measure green fluorescence (monomers) in the FL1 channel (e.g., using a 530/30 nm bandpass filter).

-

Measure red/orange fluorescence (J-aggregates) in the FL2 channel (e.g., using a 585/42 nm bandpass filter).

-

-

Data Interpretation: Healthy cells will be high in both FL1 (cytosolic monomers) and FL2 (mitochondrial aggregates). Apoptotic cells will show a decrease in the FL2 signal, resulting in a population with high FL1 and low FL2 fluorescence. The results are often visualized on a dot plot of red (FL2) vs. green (FL1) fluorescence.

Protocol 2: Analysis by Fluorescence Microscopy

This method provides qualitative visual confirmation of mitochondrial polarization.

A. Reagent Preparation

-

Follow the same steps as in Protocol 1, Section A.

B. Staining Procedure

-

Follow steps 1-8 in Protocol 1, Section B.

-

After the incubation step, remove the supernatant and wash the cells once by resuspending in pre-warmed medium or PBS, followed by centrifugation.

-

Resuspend the final cell pellet in a small volume (e.g., 100-300 µL) of assay buffer or medium.

-

Place a drop of the cell suspension onto a microscope slide and cover with a coverslip.

-

Observe immediately under a fluorescence microscope.

C. Microscopy Analysis

-

Filters: Use a dual-bandpass filter capable of simultaneously detecting green (FITC/GFP settings) and red (Rhodamine/TRITC/Texas Red settings) fluorescence.

-

Image Interpretation:

-

Healthy Cells: Mitochondria will appear as distinct, bright red/orange fluorescent structures due to J-aggregate formation. The cytoplasm will have a faint green fluorescence.

-

Apoptotic Cells: The cells will exhibit diffuse green fluorescence with a significant reduction or absence of red mitochondrial staining.

-

Protocol 3: Analysis by Fluorescence Microplate Reader

This method provides a quantitative, population-level average of the change in ΔΨm.

A. Reagent Preparation

-

Follow the same steps as in Protocol 1, Section A.

B. Staining Procedure

-

Follow steps 1-8 in Protocol 1, Section B, performing the experiment in microcentrifuge tubes or a V-bottom 96-well plate.

-

After the final wash step, resuspend the cells in an appropriate volume of 1X Assay Buffer.

-

Transfer approximately 100-200 µL of the cell suspension into the wells of a black, clear-bottom 96-well plate.

C. Plate Reader Analysis

-

Settings:

-

Measure J-aggregate fluorescence at Ex/Em: ~535-550 nm / ~590-600 nm.

-

Measure monomer fluorescence at Ex/Em: ~485 nm / ~535 nm.

-

-

Data Interpretation: Calculate the ratio of red to green fluorescence intensity for each sample. A decrease in this ratio in treated samples compared to the control indicates mitochondrial depolarization.

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Red particulate crystals in JC-1 working solution | Improper dilution order or poor dissolution of JC-1 stock. | Prepare the working solution by diluting the JC-1 stock in water/buffer first, then adding other components. Warm to 37°C or use brief sonication to aid dissolution. |

| Low fluorescence signal | Analysis was not performed immediately after staining; dye has leached out. Photobleaching. Cell viability of control cells is compromised. | Analyze samples immediately after the final wash step. Minimize exposure of stained cells to light. Check the health of your starting cell culture. |

| All cells (including controls) appear green | Control cells are unhealthy or dying. JC-1 concentration is too low or incubation time is too short. | Ensure control cells are from a healthy, log-phase culture. Optimize JC-1 concentration and/or increase incubation time. |

| All cells appear red/orange | JC-1 concentration is too high, causing aggregation outside of mitochondria. | Decrease the JC-1 working concentration. Ensure proper washing to remove extracellular dye aggregates. |

References

Application Notes and Protocols for JC-1 Staining in Fluorescence Microscopy

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocol for using the fluorescent dye JC-1 to assess mitochondrial membrane potential (ΔΨm) by fluorescence microscopy. This technique is a critical tool for evaluating cell health, apoptosis, and the effects of various treatments on mitochondrial function.

Introduction

The mitochondrial membrane potential (ΔΨm) is a key indicator of mitochondrial health and overall cellular viability. In healthy, non-apoptotic cells, the mitochondria maintain a high transmembrane potential. A collapse of this potential is an early hallmark of apoptosis and a general indicator of cellular stress. The lipophilic cationic dye, 5,5',6,6'-tetrachloro-1,1',3,3'-tetraethylbenzimidazolylcarbocyanine iodide (JC-1), is widely used to monitor ΔΨm.[1][2][3]

JC-1 dye exhibits a unique, potential-dependent accumulation in mitochondria.[3][4] In healthy cells with a high ΔΨm, JC-1 accumulates and forms aggregates that emit red fluorescence. Conversely, in apoptotic or unhealthy cells with a low ΔΨm, JC-1 remains in its monomeric form in the cytoplasm and emits green fluorescence. The ratio of red to green fluorescence provides a sensitive measure of the mitochondrial membrane potential, allowing for both qualitative and quantitative assessments.

Principle of JC-1 Staining

In healthy cells with polarized mitochondrial membranes, the JC-1 dye enters the mitochondria and, at high concentrations, forms "J-aggregates". These aggregates exhibit a distinct red fluorescence with an emission maximum of approximately 590 nm. In cells with depolarized mitochondrial membranes, which is characteristic of apoptosis or cellular stress, JC-1 fails to accumulate in the mitochondria and remains in the cytoplasm as monomers. These monomers show a green fluorescence with an emission maximum of about 527-529 nm. Therefore, a shift in fluorescence from red to green is indicative of mitochondrial depolarization. The ratio of red to green fluorescence intensity is directly proportional to the mitochondrial membrane potential.

Caption: Principle of JC-1 staining for mitochondrial membrane potential.

Data Presentation

The following tables summarize the key quantitative parameters for JC-1 staining and fluorescence microscopy.

Table 1: JC-1 Dye Properties and Spectral Characteristics

| Parameter | Value | Reference |

| Chemical Name | 5,5',6,6'-Tetrachloro-1,1',3,3'-tetraethylbenzimidazolylcarbocyanine iodide | |

| Molecular Weight | 652.23 g/mol | |

| Excitation Wavelength (Monomer/Aggregate) | ~485-514 nm | |

| Emission Wavelength (Monomer - Green) | ~527-530 nm | |

| Emission Wavelength (J-Aggregate - Red) | ~590-595 nm |

Table 2: Recommended Reagent Concentrations and Incubation Times

| Reagent | Working Concentration | Incubation Time | Temperature | Reference |

| JC-1 Stock Solution | 2-10 mM in DMSO | N/A | -20°C (storage) | |

| JC-1 Working Solution | 1-10 µM | 15-60 minutes | 37°C | |

| CCCP (Positive Control) | 5-50 µM | 5-30 minutes | 37°C |

Experimental Protocols

This section provides detailed protocols for staining both adherent and suspension cells with JC-1 for fluorescence microscopy analysis.

Materials Required:

-

JC-1 dye

-

Dimethyl sulfoxide (DMSO)

-

Cell culture medium

-

Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

-

Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) or other mitochondrial uncoupler (for positive control)

-

Coverslips (for adherent cells)

-

Microcentrifuge tubes (for suspension cells)

-

Fluorescence microscope with appropriate filters (e.g., FITC and TRITC/Rhodamine)

Preparation of Reagents

-

JC-1 Stock Solution (2-10 mM): Dissolve JC-1 powder in high-quality, anhydrous DMSO. Mix thoroughly until the dye is completely dissolved. Aliquot and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

-

JC-1 Working Solution (1-10 µM): Immediately before use, dilute the JC-1 stock solution to the desired final concentration in pre-warmed (37°C) cell culture medium or buffer (e.g., PBS or HBSS). The optimal concentration may vary depending on the cell type and should be determined empirically.

-

CCCP Positive Control (5-50 µM): Prepare a stock solution of CCCP in DMSO. Dilute the stock solution in cell culture medium to the desired final concentration.

Protocol for Adherent Cells

Caption: Experimental workflow for JC-1 staining of adherent cells.

-

Cell Seeding: Seed cells on sterile glass coverslips placed in a multi-well plate. Allow cells to adhere and grow to the desired confluency (typically 60-80%).

-

Treatment: Treat cells with the experimental compounds for the desired duration. Include an untreated control and a positive control treated with a mitochondrial uncoupler like CCCP (e.g., 50 µM for 5-15 minutes).

-

Staining: Remove the culture medium and wash the cells once with pre-warmed PBS or HBSS.

-

Add the pre-warmed JC-1 working solution to each well, ensuring the coverslip is fully submerged.

-

Incubate the plate for 15-30 minutes at 37°C in a CO2 incubator, protected from light. The optimal incubation time can vary between cell types.

-

Washing: Carefully aspirate the JC-1 staining solution and wash the cells once or twice with pre-warmed PBS or HBSS to remove any unbound dye.

-

Imaging: Mount the coverslip onto a glass slide with a drop of fresh, pre-warmed buffer. Observe the cells immediately using a fluorescence microscope equipped with filters for both green (e.g., FITC) and red (e.g., TRITC or Rhodamine) fluorescence.

Protocol for Suspension Cells

-

Cell Preparation: Culture suspension cells to the desired density.

-

Treatment: Treat cells with the experimental compounds as described for adherent cells. Include appropriate controls.

-

Harvesting: Transfer the cell suspension to centrifuge tubes. Pellet the cells by centrifugation (e.g., 400 x g for 5 minutes at 25°C).

-

Washing: Discard the supernatant and resuspend the cell pellet in 0.5 mL of pre-warmed PBS or HBSS.

-

Staining: Add the JC-1 working solution to the cell suspension.

-

Incubate for 15-30 minutes at 37°C in a CO2 incubator, protected from light.

-

Washing: Pellet the cells by centrifugation and discard the supernatant. Wash the cells once or twice with pre-warmed PBS or HBSS.

-

Imaging: Resuspend the final cell pellet in a small volume of fresh buffer. Place a drop of the cell suspension on a microscope slide, cover with a coverslip, and image immediately.

Data Analysis and Interpretation

Fluorescence images should be captured for both the green and red channels.

-

Healthy Cells: In healthy, non-apoptotic cells, the mitochondria will appear as distinct, bright red fluorescent structures due to the formation of J-aggregates. A low level of green fluorescence may be visible in the cytoplasm.

-

Apoptotic/Unhealthy Cells: In cells with compromised mitochondrial membrane potential, the red fluorescence will be significantly diminished or absent, while the green fluorescence from the JC-1 monomers will be more prominent throughout the cell.

-

Positive Control (CCCP-treated): These cells should exhibit a strong green fluorescence and a near-complete loss of red fluorescence, confirming the ability of the dye to respond to mitochondrial depolarization.

For a more quantitative analysis, the ratio of red to green fluorescence intensity can be calculated using image analysis software. A decrease in the red/green ratio indicates mitochondrial depolarization.

Troubleshooting

| Issue | Possible Cause | Suggested Solution | Reference |

| High background or extracellular fluorescent particles | JC-1 precipitation in aqueous buffer. | Prepare the JC-1 working solution immediately before use and ensure complete dissolution. Consider a brief centrifugation of the working solution before adding it to the cells. | |

| Dead cells retaining the dye. | Ensure cell viability is high before starting the experiment. Wash cells gently to avoid detachment of healthy cells while removing dead cells and debris. | ||

| Weak or no staining | Insufficient dye concentration or incubation time. | Optimize the JC-1 concentration and incubation time for your specific cell type. | |

| Cells were fixed before staining. | JC-1 staining is only effective on live cells. Do not fix cells prior to or during staining. | ||

| All cells appear green (including control) | Poor cell health or culture conditions. | Ensure cells are healthy and not overly confluent. Use fresh culture medium. | |

| JC-1 stock solution has degraded. | Use a fresh aliquot of JC-1 stock solution. Protect the dye from light. | ||

| All cells appear red | Staining concentration is too high. | Decrease the concentration of the JC-1 working solution. | |

| Imaging settings are not optimal. | Adjust the exposure times for both red and green channels to avoid saturation of the red signal. |

Important Considerations:

-

JC-1 is light-sensitive; therefore, all steps involving the dye should be performed in the dark or under dim light conditions.

-

JC-1 staining is for live cells only and is not compatible with fixation methods.

-

It is crucial to analyze the stained cells immediately after the final wash step, as the fluorescence signal can diminish over time.

-

The optimal staining conditions (dye concentration, incubation time) can vary significantly between different cell types and should be optimized for each experimental system.

References

- 1. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 2. JC-1 Mitochondrial Membrane Potential Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 3. JC-1 Dye for Mitochondrial Membrane Potential | Thermo Fisher Scientific - SG [thermofisher.com]

- 4. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Preparing and Using JC-1 Staining Solution from Powder

Audience: Researchers, scientists, and drug development professionals.

Introduction